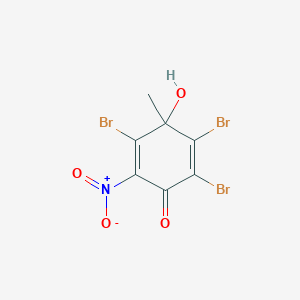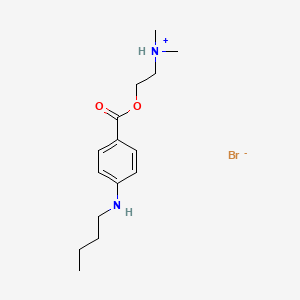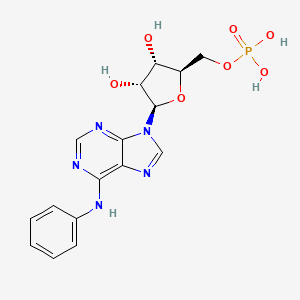
2-Chloro-6-cyclohexyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-cyclohexyl-4-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is characterized by the presence of a chlorine atom at the second position, a cyclohexyl group at the sixth position, and a methyl group at the fourth position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclohexyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a Friedel-Crafts acylation reaction can be employed, followed by a series of reduction and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-cyclohexyl-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-cyclohexyl-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-cyclohexyl-4-methylpyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The cyclohexyl and methyl groups can modulate the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-methylpyridine
- 2-Chloro-6-methylpyridine
- 2-Chloro-6-cyclohexylpyridine
Uniqueness
2-Chloro-6-cyclohexyl-4-methylpyridine is unique due to the presence of both a cyclohexyl group and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
109203-51-2 |
|---|---|
Fórmula molecular |
C12H16ClN |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
2-chloro-6-cyclohexyl-4-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
GNHZWBVSGWJMLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


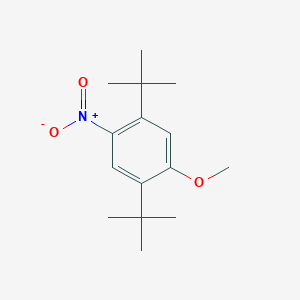
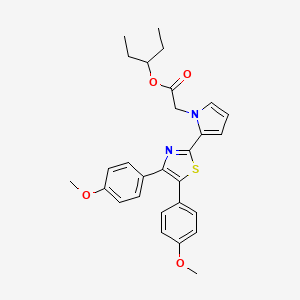
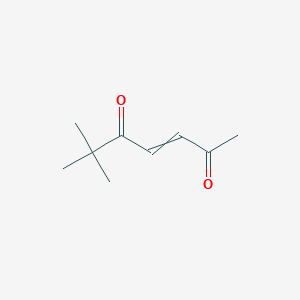
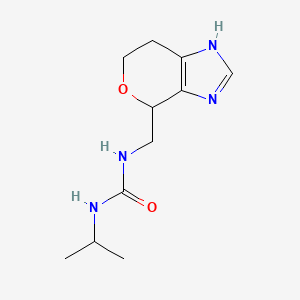

![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)

![Tributyl[(octahydro-1H-4,7-methanoinden-5-yl)methoxy]stannane](/img/structure/B14327199.png)
![5,12-Bis[(4-methylphenyl)ethynyl]tetracene](/img/structure/B14327201.png)
![1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]pentan-1-one](/img/structure/B14327204.png)
